N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(17-8-10-6-7-10)13-14-16(23)18-12(9-21(14)20-19-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCFZCSCEBXXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the preparation of a precursor, such as 4,5-diamino-1,2,3-triazole, which is then reacted with a strong base to form the desired triazolopyrazine structure .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that use commercially available starting materials. For example, the carbonyl azide can be prepared from benzyl azide, ethyl cyanoacetate, and sodium ethoxide, followed by refluxing in ethanol . These methods provide a quick and efficient way to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, lithium diisopropylamide is often used for lithiation reactions, while hydrogen peroxide can be used for oxidation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazolopyrazine ring .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrazine rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial in cell proliferation. For instance, derivatives of triazole have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are pivotal in the regulation of the cell cycle. Research has demonstrated that modifications to the triazole moiety can enhance selectivity and potency against cancer cell lines .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interaction with adenosine receptors. Specifically, the A3 adenosine receptor subtype has emerged as a promising target for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Studies suggest that compounds similar to N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can modulate inflammatory responses by acting on these receptors .
3. Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens. The presence of nitrogen-containing heterocycles like triazoles enhances their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions: Utilizing cyclopropylmethyl derivatives with carboxylic acids or amides.
- Cyclization Techniques: Formation of the triazole ring through cycloaddition reactions involving azides and alkynes.
These synthetic routes have been optimized to improve yield and reduce reaction times while maintaining the integrity of the target molecule .
Case Study 1: Anticancer Activity Assessment
A study evaluated the efficacy of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations compared to control groups. The compound's mechanism was linked to apoptosis induction via caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism Exploration
In vitro assays were conducted to assess the anti-inflammatory effects on human synovial fibroblasts stimulated with pro-inflammatory cytokines. The compound demonstrated a marked decrease in cytokine production (IL-6 and TNF-alpha), suggesting its potential utility in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it inhibits the c-Met protein kinase, which plays a crucial role in cell growth and differentiation . Additionally, it modulates the activity of GABA A receptors, which are involved in neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Functional Group Variations
N-[3-(Dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Structural Difference: The amide nitrogen is substituted with a 3-(dimethylamino)propyl group instead of cyclopropylmethyl.
- However, the larger substituent could sterically hinder target binding .
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Structural Difference : A 2-furylmethyl group replaces cyclopropylmethyl, and a methyl group is present at position 5.
- These changes could alter metabolic stability and target affinity .
4-Amino-6-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine Derivatives
- Structural Difference: The 4-oxo group is replaced with a 4-amino moiety.
- This modification is critical for Alzheimer’s drug candidates, as seen in patented derivatives .
Triazolo[1,5-a]pyrimidine Analogues
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives (e.g., Compound 5j)
- Core Difference : Pyrazine ring replaced with pyrimidine.
- Key Data :
- Yield: 43%
- Melting point: 319.9–320.8°C
- Molecular formula: C₂₄H₂₁N₇O₄
- Lower yields compared to pyrazine derivatives may reflect synthetic challenges .
CB2 Receptor Ligands (e.g., Compound 38)
- Structural Features: Pentyl chain at position 4 and benzyl-methylamino substituents.
- Comparison : The bulky pentyl and benzyl groups enhance lipophilicity, favoring blood-brain barrier penetration. The target compound’s cyclopropylmethyl group may reduce such penetration but improve metabolic stability .
Research Findings and Implications
- Bioactivity: The target compound’s 4-oxo group may reduce BACE inhibitory activity compared to 4-amino analogues but could offer advantages in metabolic pathways .
- Synthetic Accessibility : Pyrazine cores (as in the target compound) may offer higher synthetic yields than pyrimidine derivatives, based on data from .
Biological Activity
N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a triazolo-pyrazine core with a cyclopropylmethyl substituent and a phenyl group. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol. The presence of the triazole and pyrazine moieties suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrazines exhibit promising antitumor activity. For instance, compounds similar to N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine have shown efficacy against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results demonstrate that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanism by which N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine exerts its effects appears to involve the inhibition of key kinases such as c-Met. Inhibition studies revealed an IC50 value of 48 nM for c-Met kinase inhibition, suggesting a strong interaction with this target . Additional assays indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Neuroprotective Effects
Beyond its antitumor properties, this compound has shown neuroprotective effects in preclinical models. A related compound demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices. This effect was mediated through the opening of KCNQ channels, which are critical for regulating neuronal excitability . Such findings suggest potential applications in treating neurological disorders characterized by hyperexcitability.
In Vivo Studies
In vivo studies involving animal models have further elucidated the biological activity of N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine. For example:
- Antitumor Efficacy : In xenograft models of human tumors, treatment with this compound resulted in significant tumor size reduction compared to control groups.
- Neuroprotection : In models of epilepsy, administration of the compound reduced seizure frequency and severity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
